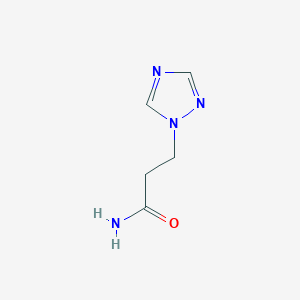![molecular formula C10H8N4O B13103309 1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-d][1,2,4]triazinones
Métodos De Preparación
The synthesis of 1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one typically involves a multi-step process starting from readily available imidazoles. One common synthetic route includes:
Electrophilic Amination: The initial step involves the electrophilic amination of imidazoles to introduce the necessary functional groups.
Cyclization: The intermediate products undergo cyclization to form the imidazo[1,2-d][1,2,4]triazinone core.
Methylation: The final step involves the methylation of the nitrogen atom to yield this compound.
Industrial production methods often involve optimizing these steps to ensure safety and scalability, including the use of safe reagents and reaction conditions .
Análisis De Reacciones Químicas
1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antifungal and antibacterial properties.
Material Science: This compound is investigated for its potential use in organic electronics and as a fluorescent material.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the growth of fungi by interfering with their cell wall synthesis. The compound binds to enzymes involved in the biosynthesis of essential cellular components, thereby disrupting their function .
Comparación Con Compuestos Similares
1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one can be compared with other similar compounds such as:
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]pyrazines: These compounds are also nitrogen-containing heterocycles with diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H8N4O |
|---|---|
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
1-methyl-3H-[1,2,4]triazino[4,5-a]benzimidazol-4-one |
InChI |
InChI=1S/C10H8N4O/c1-6-12-13-10(15)9-11-7-4-2-3-5-8(7)14(6)9/h2-5H,1H3,(H,13,15) |
Clave InChI |
POQDEEQJYGFZTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)C2=NC3=CC=CC=C3N12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)


![Imidazo[1,2-d][1,2,4]triazin-5(6H)-one](/img/structure/B13103285.png)

![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)

![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
